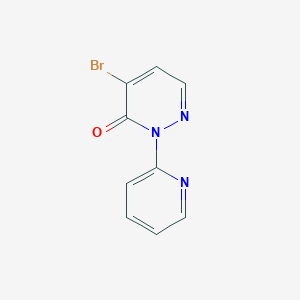
4-Bromo-2-(pyridin-2-yl)-2,3-dihydropyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-(pyridin-2-yl)-2,3-dihydropyridazin-3-one (4-BPD) is a heterocyclic compound derived from the pyridazinone family. It is a white, crystalline solid that is soluble in water and polar organic solvents. 4-BPD has been used in a variety of scientific applications, including organic synthesis, drug discovery, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
One study describes the synthesis of novel 4-pyrrolidin-3-cyanopyridine derivatives, utilizing similar brominated and pyridinyl compounds as substrates. These compounds were evaluated for their antimicrobial activity against a range of aerobic and anaerobic bacteria, demonstrating significant antibacterial properties. This suggests that 4-Bromo-2-(pyridin-2-yl)-2,3-dihydropyridazin-3-one could be a precursor or part of a class of compounds with potential antibacterial applications (Bogdanowicz et al., 2013).
Heterocyclic Systems Synthesis
Another study explored the use of bromomethylene derivatives in synthesizing heterocyclic systems, highlighting the versatility of brominated compounds in forming complex structures with potential for drug development and chemical synthesis (Bogolyubov et al., 2004).
Water Oxidation Catalysts
Research into dinuclear complexes involving pyridine and its derivatives demonstrates the role of these compounds in facilitating water oxidation, a crucial reaction for sustainable energy applications. This indicates that derivatives of this compound could contribute to the development of new catalytic systems for environmental and energy technologies (Zong & Thummel, 2005).
Photophysical Properties and Color Tuning
The study of iridium tetrazolate complexes with pyridine and bromo-substituted derivatives showcases the impact of ancillary ligands on the photophysical properties of these complexes, suggesting applications in light-emitting devices, optical materials, and sensors (Stagni et al., 2008).
Anticancer Research
The design and synthesis of quinazoline EGFR inhibitors starting from bromo-substituted pyridines highlight the potential of these compounds in developing targeted anticancer therapies. This suggests that this compound and its analogs could serve as key intermediates in the synthesis of novel therapeutic agents (Allam et al., 2020).
Wirkmechanismus
Target of Action
Compounds with similar structures have been known to inhibit certain enzymes or proteins .
Mode of Action
Similar compounds have been known to bind to their targets and inhibit their function .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Similar compounds have been known to cause significant changes at the molecular and cellular level .
Eigenschaften
IUPAC Name |
4-bromo-2-pyridin-2-ylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3O/c10-7-4-6-12-13(9(7)14)8-3-1-2-5-11-8/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDVWQFAMWPRHAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C(=O)C(=CC=N2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


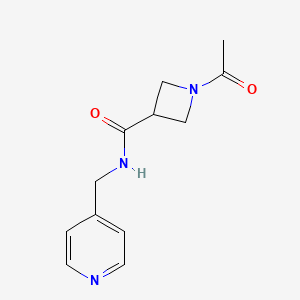
![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-(4-acetylphenyl)piperazin-1-yl)ethanone](/img/structure/B2697910.png)
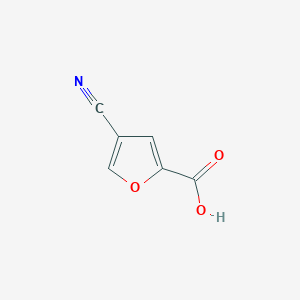
![(3aR,6aS)-rel-5,5-Difluorooctahydrocyclopenta[c]pyrrole hydrochloride](/img/no-structure.png)
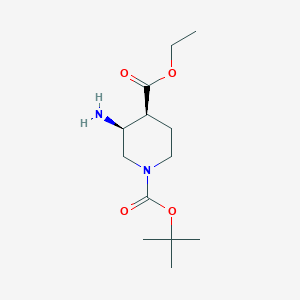
![1-[2-(Methylsulfanyl)phenyl]propan-2-one](/img/structure/B2697921.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2697922.png)
![7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-N-(pyridin-3-yl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2697925.png)

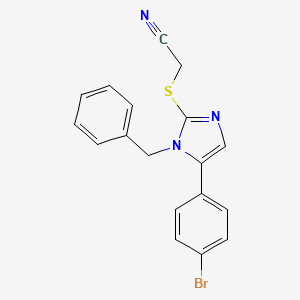
![N-(benzo[d]thiazol-5-yl)-3-butoxybenzamide](/img/structure/B2697928.png)
![3-[(2-Chlorophenyl)methyl]bicyclo[1.1.1]pentan-1-amine](/img/structure/B2697929.png)
